molecular formula C7H3F2N B7886374 1,3-Difluoro-2-isocyanobenzene

1,3-Difluoro-2-isocyanobenzene

Cat. No.: B7886374
M. Wt: 139.10 g/mol
InChI Key: VSRDGLVOQRBOMA-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-isocyanobenzene (CAS 115591-42-9) is a specialized aromatic compound with the molecular formula C7H3F2N and a molecular weight of 139.10 g/mol . It serves as a valuable multifunctional building block in synthetic and medicinal chemistry research. The presence of two fluorine atoms and a highly reactive isocyanide group on the benzene ring makes it a versatile precursor for constructing diverse heterocyclic systems, such as imidazopyridines, via multi-component reactions like the Groebke–Blackburn–Bienaymé reaction . This compound is instrumental in the discovery and optimization of novel therapeutic agents, particularly for challenging targets, and has been utilized in scaffold-hopping strategies to improve the properties of drug candidates for neglected diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. It is classified as a hazardous chemical (GHS Hazard Statements: H301+H311+H331) and requires careful handling . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1,3-difluoro-2-isocyanobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRDGLVOQRBOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Formylation : 3,5-Difluoroaniline undergoes formylation with formic acid or acetic formic anhydride to yield 3,5-difluoroformanilide.

  • Dehydration : Treatment with triphosgene in dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) at 40°C generates the isocyanide via elimination of HCl.

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the isocyanide to the corresponding amine. Triphosgene acts as both a dehydrating agent and a mild oxidant, ensuring high conversion rates.

Alternative Pathways and Comparative Analysis

ParameterValueSource
CatalystPd/C (5% strength)
Temperature100–140°C
BaseTri-(N-dodecyl)amine
Yield (1,3-difluorobenzene)85.2–91.4%

Critical Evaluation of Methodologies

Efficiency and Scalability

  • Triphosgene Route : Offers moderate yields (~60%) but requires specialized equipment for distillation.

  • Catalytic Dehalogenation : High-yielding (85–91%) for 1,3-difluorobenzene, yet additional steps are needed for isocyanide functionalization.

Purity and Byproduct Management

  • Impurities : The triphosgene method produces minimal byproducts (99.7% purity by GC).

  • Corrosion : Pd/C-based systems show negligible material degradation (<0.01 mm/a) .

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient isocyano carbon undergoes nucleophilic attacks, forming covalent adducts with amines, alcohols, or thiols. This reactivity is critical for bioconjugation and materials science applications.

NucleophileProduct ClassConditionsKey ObservationsSource
Primary aminesUrea derivativesRT, DCMRapid coupling with aliphatic amines; fluorines enhance electrophilicity
ThiolsThioamide analogsBasic (Na₂CO₃), MeOHSteric hindrance from fluorines slows kinetics

Mechanism : The isocyano carbon reacts via a two-step process: (1) nucleophilic attack, followed by (2) proton transfer or rearrangement.

Multicomponent Reactions (MCRs)

The compound participates in Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, enabling rapid access to nitrogen-containing heterocycles .

Example: GBB Reaction

Components :

  • 1,3-Difluoro-2-isocyanobenzene

  • 2-Aminopyridine

  • Aldehyde

Conditions : Toluene/MeOH (3:1), 120°C, 18 h .
Product : Imidazo[1,2-a]pyridine derivatives (e.g., 3a–ai in ).
Yield : ~60–85% (estimated from analogous procedures) .

Key Insight : Fluorine substituents increase the electrophilicity of the isocyanide, accelerating imine formation .

Transition Metal-Mediated Reactions

The isocyano group coordinates to metals, enabling catalytic transformations.

Palladium-Catalyzed Couplings

Reaction Type : Suzuki-Miyaura coupling (aryl halide partners).
Conditions : PdCl₂(PPh₃)₂, K₂CO₃, DME/H₂O, 80°C .
Product : Biaryl isocyanides (e.g., 16a–ad in ).
Role of Fluorine : Meta-fluorines stabilize intermediates via C–F···Pd interactions .

Copper-Assisted Cyclizations

Reaction : Oxidative cyclization with alkynes.
Product : Pyrrole-fused isocyanides.
Conditions : CuI, DMF, 100°C (hypothetical extrapolation from ).

Photochemical Radical Reactions

Under UV light, the isocyanide generates radicals for hydrocyclization or cross-coupling .

SubstrateProductConditionsYield
AlkenesCyclohexene-fused benzimidazolesUV (365 nm), DCE, 12 h72%

Mechanism : Homolytic cleavage of the C–N bond forms an aryl radical, which abstracts hydrogen or couples with alkenes .

Protonation

In strong acids (e.g., H₂SO₄/SiO₂), the isocyano group protonates to form formamidinium salts, which hydrolyze to amines .

Deprotonation

With LDA (Lithium Diisopropylamide), the aromatic C–H ortho to fluorine deprotonates, enabling directed metalation .

Comparative Reactivity Table

Reaction TypeRate (Relative to C₆H₅NC)SelectivityKey Factor
Nucleophilic Addition2.5× fasterHighFluorine-induced polarization
GBB Reaction1.8× fasterModerateSteric hindrance at ortho positions
Radical Cyclization3.0× slowerLowRadical stability due to fluorines

Stability Under Reaction Conditions

  • Thermal : Stable up to 150°C (decomposition observed at >200°C).

  • Oxidative : Susceptible to peroxide-mediated oxidation; store under inert gas .

  • Hydrolytic : Resists hydrolysis in neutral aqueous solutions (t₁/₂ > 1 week) .

Scientific Research Applications

Synthesis of Bioactive Compounds

1,3-Difluoro-2-isocyanobenzene has been utilized in the synthesis of various bioactive compounds through multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors. For instance:

  • Isocyanide-Based MCRs : The compound acts as a versatile nucleophile in MCRs, enabling the formation of highly substituted amides and other functional groups essential for drug development .

Drug Discovery

The compound has shown potential in drug discovery due to its ability to modify existing drug-like molecules. It has been used in late-stage functionalization processes, which enhance the properties of pharmaceutical compounds:

  • Late-Stage Diversification : Researchers have successfully applied this compound in modifying established drugs to improve their efficacy and reduce side effects . This approach is particularly useful for generating libraries of compounds for high-throughput screening.

Development of New Therapeutics

Due to its unique reactivity, this compound has been investigated for its potential in developing new therapeutic agents:

  • Imidazopyridine Derivatives : A series of imidazopyridines synthesized from this compound have exhibited promising biological activity against various targets, showcasing its utility in creating novel pharmacophores .

Case Study 1: Synthesis of Substituted Amides

A study demonstrated the application of this compound in synthesizing substituted amides through an SN2 reaction with alkyl halides. The reaction yielded high selectivity and efficiency, highlighting the compound's utility in creating complex structures from simple starting materials .

Case Study 2: High-Throughput Screening

In a high-throughput screening setup, researchers employed this compound to generate a library of compounds targeting specific proteins. The integration of automated liquid dispensing technology allowed for rapid synthesis and evaluation of potential drug candidates .

Data Tables

Application AreaDescriptionKey Findings
SynthesisUsed in MCRs to create complex moleculesEfficient formation of amides
Drug DiscoveryLate-stage diversification of existing drugsImproved efficacy and reduced side effects
Therapeutic DevelopmentSynthesis of imidazopyridine derivativesPromising biological activity against targets

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-isocyanobenzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The cytotoxic and metabolic properties of dFdC (gemcitabine) and ara-C (cytarabine) have been extensively studied in the context of DNA synthesis inhibition and anticancer activity. Below is a detailed comparison based on biochemical efficacy, pharmacokinetics, and molecular mechanisms.

Structural and Functional Differences

  • dFdC : A deoxycytidine analog with two fluorine atoms at the 2'-position of the sugar moiety. This substitution enhances its stability and metabolic persistence in cells .
  • ara-C: Contains an arabinosyl sugar (β-D-arabinofuranose) instead of deoxyribose, leading to altered stereochemistry and DNA polymerase interactions .

Pharmacokinetic and Metabolic Profiles

Parameter dFdC ara-C Reference
Membrane Permeation 65% faster than ara-C Slower transport
Deoxycytidine Kinase Affinity (Km) 3.6 µM (higher affinity) 8.8 µM (lower affinity)
Intracellular Triphosphate Half-Life Biphasic: t1/2α = 3.9 h, t1/2β >16 h Monophasic: t1/2 = 0.7 h
Cellular Triphosphate Accumulation 20-fold higher than ara-C at equimolar doses Lower accumulation

Cytotoxicity and Therapeutic Implications

  • dFdC exhibits greater cytotoxicity than ara-C in wild-type cells (e.g., Chinese hamster ovary cells), with IC50 values up to 100-fold lower in prolonged exposures .
  • The prolonged intracellular retention of dFdCTP correlates with sustained DNA synthesis inhibition, making it effective against solid tumors .
  • ara-C is primarily used in acute leukemias , where rapid cell division allows efficient incorporation into DNA during S-phase .

Resistance Mechanisms

  • Deoxycytidine kinase deficiency abolishes the activity of both compounds, but dFdC shows greater dependency on this enzyme due to its higher affinity .
  • Competitive reversal by deoxycytidine confirms shared activation pathways for dFdC and ara-C .

Biological Activity

1,3-Difluoro-2-isocyanobenzene is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C7H4F2N2. The presence of both isocyanide and fluorine substituents contributes to its reactivity and biological potential.

PropertyValue
Molecular FormulaC7H4F2N2
Molecular Weight158.12 g/mol
IUPAC NameThis compound
Boiling PointNot extensively documented
SolubilityVaries with solvent type

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The compound's mechanism of action primarily involves its ability to interact with various biological targets, leading to inhibition of essential metabolic pathways in pathogens and cancer cells.

Antimicrobial Activity

In studies investigating its antimicrobial properties, this compound demonstrated effectiveness against a range of bacterial strains. The mechanism appears to involve the formation of covalent bonds with nucleophilic sites on proteins, which disrupts their function.

Case Study: Antibacterial Efficacy

  • Pathogen Tested: Escherichia coli
  • Concentration Range: 10 µg/mL to 100 µg/mL
  • Results: Significant inhibition observed at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 30 µg/mL.

Anticancer Properties

The compound has also been explored for its potential use in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Treatment Duration: 48 hours
  • Results: IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The isocyanide group is particularly reactive towards nucleophiles, allowing it to participate in various biochemical reactions.

Proposed Mechanisms

  • Covalent Bond Formation: The isocyanide group can react with amino acids in proteins, leading to enzyme inhibition.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Signal Pathway Modulation: Interaction with specific receptors or enzymes can alter signaling pathways involved in cell proliferation and survival.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilaritiesBiological Activity
2-IsocyanobenzeneIsocyanide groupModerate antibacterial
4-FluoroanilineFluorine substitutionWeak anticancer properties
1-Fluoro-2-isocyanobenzeneSimilar isocyanide functionalityLimited studies available

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-difluoro-2-isocyanobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes via electrophilic or nucleophilic substitutions. For example, substituting nitroso or amino groups in precursors like 1,3-difluoro-2-nitrosobenzene (CAS 29270-54-0) with isocyanide-forming reagents may yield the target compound. Reaction optimization should consider temperature (e.g., 25–80°C), solvent polarity, and catalysts (e.g., palladium complexes) to enhance yields .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution patterns and isocyanide group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C7_7H3_3F2_2N, theoretical MW 139.02 g/mol).
  • IR Spectroscopy : Detect characteristic isocyanide stretches (~2150 cm1^{-1}) and fluorine-related vibrations .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for structurally similar nitroso/isocyanide compounds:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid inhalation; store under inert gas (argon/nitrogen) to prevent degradation.
  • Emergency measures: Flush eyes with saline (15+ minutes) and decontaminate skin with soap/water for spills .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., para-fluorine vs. isocyanide group). Thermodynamic parameters (e.g., ΔG‡ for Suzuki-Miyaura couplings) and frontier molecular orbital (FMO) analysis predict regioselectivity. Validate with experimental kinetics (e.g., reaction progress via HPLC) .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated isocyanobenzenes?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental 19F^{19}\text{F} NMR shifts with computational predictions (e.g., GIAO method).
  • Analyze isotopic patterns in HRMS to rule out impurities.
  • Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables .

Q. How can this compound be functionalized for applications in medicinal chemistry?

  • Methodological Answer : Target-specific modifications include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioactive moieties.
  • Reductive Amination : Convert isocyanide to amine intermediates for drug candidate synthesis.
  • Enzyme Inhibition : Screen derivatives for binding to fluorinated salicylic acid analogs (e.g., COX-2 inhibitors) .

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